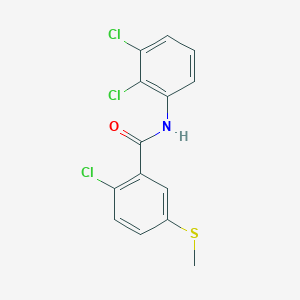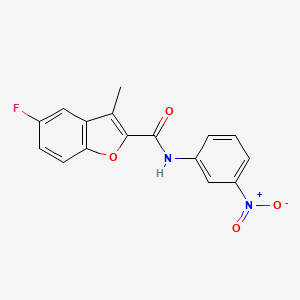![molecular formula C16H26N2O3S B5711823 N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)
N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as IMP-MSA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
作用机制
The exact mechanism of action of N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. It has been found to inhibit the activity of tubulin, a protein involved in cell division, and disrupt microtubule formation, leading to cell death. This compound has also been found to inhibit the activity of histone deacetylases, enzymes involved in gene expression regulation, leading to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, leading to cell death. It has also been found to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth. In neurology, it has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. In immunology, it has been shown to modulate the immune response, reducing inflammation and autoimmunity.
实验室实验的优点和局限性
One advantage of using N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its relatively simple synthesis method and high yield. It has also been found to have low toxicity and high selectivity, making it a potential candidate for drug development. However, one limitation is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. It also has a short half-life, which may limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide. One area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of this compound and its effects on gene expression and cell differentiation. Overall, this compound shows promise as a potential candidate for drug development and further research is needed to fully explore its potential applications.
合成方法
The synthesis of N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 2-aminobenzamide with 2-bromo-N-isopropylacetamide in the presence of potassium carbonate. The resulting product is then treated with methylsulfonyl chloride and sodium hydride to obtain the final product, this compound. This synthesis method has been reported to have a yield of 55% and can be completed in a relatively short amount of time.
科学研究应用
N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide has been found to have potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for chemotherapy. In neurology, this compound has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may be useful in treating autoimmune diseases.
属性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-11(2)15(12(3)4)17-16(19)13-9-7-8-10-14(13)18(5)22(6,20)21/h7-12,15H,1-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCCOJSGAWCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5711749.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)

![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)
![methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)

![2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5711821.png)

![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)
![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)